molecular formula C12H10BClO2 B8817870 5-Chlorobiphenyl-2-boronic Acid CAS No. 2226739-30-4

5-Chlorobiphenyl-2-boronic Acid

Cat. No.: B8817870
CAS No.: 2226739-30-4
M. Wt: 232.47 g/mol
InChI Key: USYCVMIVHUOLLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of 5-Chlorobiphenyl-2-boronic Acid typically involves the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction employs a palladium catalyst and an organoboron reagent under mild and functional group-tolerant conditions . The general procedure involves the reaction of 5-chlorobiphenyl with a boronic acid derivative in the presence of a base such as potassium carbonate and a palladium catalyst like Pd(PPh3)4. The reaction is usually carried out in an organic solvent such as toluene or ethanol at elevated temperatures .

Mechanism of Action

The mechanism of action of 5-Chlorobiphenyl-2-boronic Acid primarily involves its ability to form stable complexes with diols and other nucleophiles. This property is exploited in various applications, such as sensing and enzyme inhibition . The boronic acid group can undergo reversible covalent bonding with diols, which is a key feature in its use as a sensor .

Properties

CAS No.

2226739-30-4

Molecular Formula

C12H10BClO2

Molecular Weight

232.47 g/mol

IUPAC Name

(4-chloro-2-phenylphenyl)boronic acid

InChI

InChI=1S/C12H10BClO2/c14-10-6-7-12(13(15)16)11(8-10)9-4-2-1-3-5-9/h1-8,15-16H

InChI Key

USYCVMIVHUOLLP-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=C(C=C1)Cl)C2=CC=CC=C2)(O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.